Methylaminoformyl chloride
Overview
Description
Methylaminoformyl chloride, with the chemical formula CH4ClNO, is a versatile compound known for its applications in various chemical processes. It is characterized by its methylamino and formyl chloride functional groups. This compound is a colorless liquid with a pungent odor and is highly reactive in nature .
Mechanism of Action
Target of Action
Methylaminoformyl chloride is primarily used as a reagent in the synthesis of various compounds. It is particularly important in the creation of acylprolinamides, a new class of peptide deformylase inhibitors with in vivo antibacterial activity . It is also used in the synthesis of carbamate derivatives, which are potential dual-binding site acetylcholinesterase inhibitors .
Mode of Action
The mode of action of this compound is largely dependent on its role as a reagent in chemical reactions. It interacts with its targets (other reactants) to form new compounds. For instance, in the synthesis of acylprolinamides, it interacts with other reactants to inhibit peptide deformylase, an enzyme that plays a crucial role in bacterial protein synthesis .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. For example, in the synthesis of acylprolinamides, it affects the pathway of bacterial protein synthesis by inhibiting the enzyme peptide deformylase .
Result of Action
The result of this compound’s action is the formation of new compounds. For instance, it aids in the creation of acylprolinamides, which have antibacterial activity . The exact molecular and cellular effects would depend on the specific compounds it helps synthesize.
Biochemical Analysis
Biochemical Properties
Methylaminoformyl chloride plays a role in biochemical reactions, particularly in the synthesis of carbamate derivatives It interacts with enzymes and other biomolecules during these reactions
Cellular Effects
It is known to be involved in the synthesis of carbamate derivatives, which can have various effects on cells depending on their specific structures and properties
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with methylamine to form the compound . This reaction is represented by the equation: CH3NH2+COCl2→CH3NHCOCl
Metabolic Pathways
This compound is involved in the synthesis of carbamate derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylaminoformyl chloride is prepared by reacting methylamine with phosgene. The reaction is highly exothermic and must be carried out under controlled conditions to avoid any safety hazards. The reaction equation is: [ \text{CH}_3\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{NHCOCl} ] A 40% aqueous solution of methylamine is vaporized, and after drying, it is combined with phosgene at a ratio of 1:1.3 (volume), with methylamine at 4 m³/h and phosgene at 8.6 m³/h (content 60%-70%). The preheating temperature of methylamine is controlled at 220-260°C, and the phosgene is controlled at 200-240°C. The preheated gases enter a test tube and are synthesized at 280-300°C to obtain gaseous this compound .
Industrial Production Methods: In industrial settings, the gaseous this compound is absorbed using carbon tetrachloride or chlorobenzene solution at 0-20°C to obtain a solution of about 10% this compound. Alternatively, it can be cooled to a liquid product at 35-40°C .
Chemical Reactions Analysis
Types of Reactions: Methylaminoformyl chloride undergoes various types of reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It reacts with water to form methylamine and carbon dioxide.
Decomposition: It decomposes to release hydrogen chloride gas.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Hydrolysis Conditions: Typically involves water or aqueous solutions.
Decomposition Conditions: Often occurs under heat or in the presence of moisture.
Major Products Formed:
Substituted Products: Depending on the nucleophile used.
Methylamine and Carbon Dioxide: From hydrolysis.
Hydrogen Chloride Gas: From decomposition.
Scientific Research Applications
Methylaminoformyl chloride is used in various scientific research applications, including:
Comparison with Similar Compounds
- Methylcarbamic chloride
- N-Methylchloroformamide
- N-Methylcarbamoyl chloride
Comparison: Methylaminoformyl chloride is unique due to its specific reactivity and applications in the synthesis of peptide deformylase inhibitors and acetylcholinesterase inhibitors. While similar compounds like methylcarbamic chloride and N-methylcarbamoyl chloride share some reactivity, this compound’s specific functional groups and reaction conditions make it particularly valuable in certain synthetic pathways .
Properties
IUPAC Name |
N-methylcarbamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRYSIXDUIAUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214787 | |
Record name | Methylcarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6452-47-7 | |
Record name | Methylcarbamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6452-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylcarbamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6452-47-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylcarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylcarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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